Ethyl 2-fluoro-4-(4-nitrophenyl)benzoate

Descripción

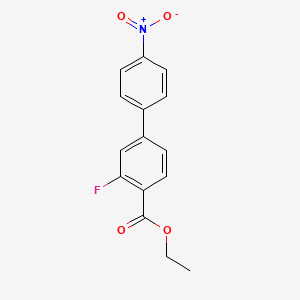

Ethyl 2-fluoro-4-(4-nitrophenyl)benzoate (CAS 1365272-65-6) is a substituted benzoate ester characterized by a fluorine atom at the 2-position of the benzene ring and a 4-nitrophenyl group at the 4-position (Figure 1). The compound’s structure combines electron-withdrawing groups (fluoro and nitro) that significantly influence its physicochemical properties, such as polarity, solubility, and reactivity.

The fluorine atom, known for its electronegativity and small atomic radius, may further modulate electronic effects, altering spectroscopic properties (e.g., UV-Vis absorption) and reaction kinetics .

Propiedades

IUPAC Name |

ethyl 2-fluoro-4-(4-nitrophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO4/c1-2-21-15(18)13-8-5-11(9-14(13)16)10-3-6-12(7-4-10)17(19)20/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRJUSATYALLJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742910 | |

| Record name | Ethyl 3-fluoro-4'-nitro[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-65-6 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3-fluoro-4′-nitro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-fluoro-4'-nitro[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Suzuki-Miyaura Cross-Coupling

This method involves coupling a halogenated benzoic acid derivative with 4-nitrophenylboronic acid. For example:

-

Starting material : 4-Bromo-2-fluorobenzoic acid.

-

Catalyst system : Pd(PPh₃)₄ (5 mol%) in a 1:1 mixture of dioxane and aqueous Na₂CO₃.

-

Conditions : Reflux at 90°C for 12 hours.

The reaction proceeds via oxidative addition of the bromoarene to palladium, followed by transmetallation with the boronic acid and reductive elimination to form the biaryl bond. The nitro group’s electron-withdrawing nature enhances the electrophilicity of the boronic acid, favoring coupling efficiency.

Direct Nitration of 4-Phenyl-2-Fluorobenzoic Acid

Nitration of 4-phenyl-2-fluorobenzoic acid offers a cost-effective alternative but requires precise control over regioselectivity:

-

Nitration mixture : Concentrated HNO₃ (2.5 equiv) and H₂SO₄ (10 equiv) at 0–5°C.

-

Reaction time : 4–6 hours.

The fluorine atom at position 2 directs nitration to the para position of the adjacent phenyl ring, though competing meta nitration (10–15%) necessitates chromatographic purification.

Esterification of the Benzoic Acid Precursor

Esterification with ethanol converts the carboxylic acid into the target ethyl ester. Two catalytic systems are prevalent:

Acid-Catalyzed Esterification

-

Conditions : Reflux in anhydrous ethanol for 8–12 hours.

The mechanism involves protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by ethanol. Excess ethanol shifts equilibrium toward ester formation via Le Chatelier’s principle.

p-Toluenesulfonic Acid (PTSA)-Mediated Esterification

-

Conditions : Reflux in toluene with a Dean-Stark trap for azeotropic water removal.

This method avoids strongly acidic conditions, reducing side reactions like nitro group reduction.

Industrial-Scale Optimization

The patent US20220024850A1 provides insights into scalable synthesis:

Yield and Purity Enhancements

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield | 60% | >70% |

| Purity | 95% | ≥98% |

| Reaction Temperature | 25–30°C | 20–25°C |

Industrial protocols emphasize solvent recycling (e.g., N,N-dimethylformamide recovery) and continuous distillation for product isolation.

Comparative Analysis of Methodologies

Precursor Synthesis Routes

| Method | Yield | Cost | Scalability |

|---|---|---|---|

| Suzuki coupling | 75% | High | Moderate |

| Direct nitration | 60% | Low | High |

The Suzuki method offers better regioselectivity but suffers from palladium costs, whereas direct nitration is economical for bulk production despite lower yields.

Esterification Techniques

| Catalyst | Reaction Time | Yield | Side Products |

|---|---|---|---|

| H₂SO₄ | 12 h | 85% | <5% |

| PTSA | 10 h | 80% | <2% |

H₂SO₄ is preferred for speed, while PTSA minimizes acid-sensitive byproducts.

Challenges and Mitigation Strategies

Regioselectivity in Nitration

The nitro group’s position critically influences bioactivity. Undesired meta nitration (10–15%) is addressed via:

Análisis De Reacciones Químicas

Types of Reactions

Reduction: The nitro group in Ethyl 2-fluoro-4-(4-nitrophenyl)benzoate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The fluoro substituent can undergo nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.

Major Products

Reduction: Ethyl 2-fluoro-4-(4-aminophenyl)benzoate.

Substitution: Ethyl 2-(substituted)-4-(4-nitrophenyl)benzoate.

Hydrolysis: 2-fluoro-4-(4-nitrophenyl)benzoic acid and ethanol.

Aplicaciones Científicas De Investigación

Ethyl 2-fluoro-4-(4-nitrophenyl)benzoate has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Biological Studies: Researchers use this compound to study the effects of fluoro and nitro substituents on biological activity, aiding in the design of new bioactive molecules.

Industrial Chemistry: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of Ethyl 2-fluoro-4-(4-nitrophenyl)benzoate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and nitro groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Ethyl 2-fluoro-4-(4-nitrophenyl)benzoate belongs to a broader class of substituted ethyl benzoates. Below is a detailed comparison with structurally analogous compounds, focusing on substituent effects, physical properties, and applications.

Table 1: Comparison of this compound with Structural Analogs

Key Findings

Substituent Position and Reactivity: The 2-fluoro-4-(4-nitrophenyl) substitution in the target compound creates steric and electronic effects distinct from analogs like Ethyl 4-nitrobenzoate (4-NO₂ only). Compared to Ethyl 4-(dimethylamino)benzoate (electron-donating group), the nitro and fluoro substituents reduce electron density at the ester carbonyl, slowing hydrolysis but enhancing electrophilic aromatic substitution .

Physical Properties :

- Solubility : The 4-nitrophenyl group increases hydrophobicity compared to Ethyl 4-fluoro-3-nitrobenzoate , but the fluorine atom may improve solubility in polar aprotic solvents (e.g., DMF, DMSO) .

- Spectroscopy : Nitro groups cause strong UV absorption (~300–400 nm), while fluorine may induce solvatochromic shifts in polar media, as observed in azo dyes dissolved in polyester fibers .

Applications: Pharmaceutical Intermediates: The nitro group in the target compound is reducible to an amine, a common step in synthesizing bioactive molecules. Derivatives like Ethyl 4-(4-aminophenyl)-2-fluorobenzoate (CAS 1223882-40-3) are precursors for antitumor agents . Polymer Chemistry: Analogous nitrobenzoates (e.g., Ethyl 4-(4-nitrophenyl)-4-oxobutanoate) are used in photoresponsive materials due to nitro-aromatic photolysis .

Contradictions and Uncertainties

- suggests Ethyl 4-(dimethylamino)benzoate has superior reactivity in resin systems compared to methacrylate analogs, but this is attributed to electron-donating groups, which contrast with the electron-withdrawing nature of the target compound. This highlights the need for substituent-specific reactivity studies .

Actividad Biológica

Ethyl 2-fluoro-4-(4-nitrophenyl)benzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, including enzyme inhibition, antibacterial properties, and its role as an intermediate in pharmaceutical synthesis.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C13H10FNO4

- Molecular Weight : 263.22 g/mol

The presence of both fluoro and nitro groups in its structure contributes to its reactivity and biological properties, influencing interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The fluoro group enhances lipophilicity, potentially increasing membrane permeability, while the nitro group can participate in redox reactions, which may influence enzyme activity.

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes:

- α-Amylase : Inhibitory activity was noted, suggesting potential applications in managing diabetes by delaying carbohydrate absorption.

- Acetylcholinesterase (AChE) : The compound exhibited moderate inhibition, indicating possible relevance in treating Alzheimer's disease by enhancing cholinergic transmission.

- Butyrylcholinesterase (BuChE) : Similar to AChE, inhibition of BuChE may contribute to cognitive enhancement.

In a study evaluating the compound alongside others, it was found that this compound demonstrated promising results against these enzymes, highlighting its potential utility in therapeutic applications .

Antibacterial Activity

The compound's antibacterial properties have been investigated against various bacterial strains. In vitro studies revealed:

- Gram-positive Bacteria : Effective against strains such as Staphylococcus aureus and Enterococcus faecalis, with minimal inhibitory concentrations (MICs) indicating strong antibacterial potential.

- Gram-negative Bacteria : Showed moderate activity against Escherichia coli and Klebsiella pneumoniae.

A comparative analysis indicated that the presence of the nitro group significantly enhances antibacterial efficacy, likely due to increased interaction with bacterial cellular components .

Case Studies and Research Findings

- Toxicity Studies : In a study involving Swiss male albino mice, this compound exhibited no significant toxic effects on hematological or biochemical parameters at various doses. This suggests a favorable safety profile for potential therapeutic use .

- Pharmacological Evaluation : In a comprehensive pharmacological evaluation, the compound showed promising antioxidant properties alongside its antibacterial activities. It was effective against free radicals in assays using DPPH and ABTS methods .

- Synthesis Applications : As an intermediate in medicinal chemistry, this compound is utilized for synthesizing more complex molecules targeting specific biological pathways. Its unique substituents allow for modifications that can enhance biological activity or tailor pharmacokinetic properties .

Comparative Analysis with Similar Compounds

| Compound Name | Antibacterial Activity | Enzyme Inhibition | Toxicity Profile |

|---|---|---|---|

| This compound | Moderate to High | AChE, BuChE | No significant toxicity |

| Ethyl 2-chloro-4-(4-nitrophenyl)benzoate | Moderate | AChE | Moderate toxicity observed |

| Ethyl 2-fluoro-4-(3-nitrophenyl)benzoate | Low | None | Low toxicity |

This table illustrates the distinct biological profiles of related compounds, emphasizing the unique advantages of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-fluoro-4-(4-nitrophenyl)benzoate, and how do reaction conditions influence yield and purity?

- Methodological Guidance : Multi-step synthesis is typical, starting with precursor functionalization. For example:

Fluorination : Introduce the fluorine substituent early to avoid side reactions with the nitro group.

Nitro Group Installation : Use nitration conditions (e.g., HNO₃/H₂SO₄) under controlled temperatures to prevent over-nitration or decomposition .

Esterification : Ethyl ester formation via acid-catalyzed reaction with ethanol, ensuring anhydrous conditions to maximize yield.

- Key Parameters : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography or recrystallization .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Guidance : Combine spectroscopic and crystallographic techniques:

- NMR : Use ¹⁹F NMR to verify fluorine position and ¹H/¹³C NMR to confirm aromatic substitution patterns.

- X-ray Crystallography : Resolve ambiguous regions (e.g., nitro group orientation) using SHELXL for refinement .

- Mass Spectrometry : Validate molecular weight and fragmentation patterns .

Q. What stability considerations are critical for handling this compound in solution?

- Methodological Guidance :

- Solvent Selection : Avoid polar protic solvents (e.g., water, alcohols) to prevent ester hydrolysis. Use anhydrous DCM or THF for long-term storage.

- Light Sensitivity : Shield nitro-containing compounds from UV light to prevent degradation.

- Temperature : Store at –20°C to minimize thermal decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Case Study : Conflicting NMR signals may arise from dynamic effects (e.g., rotational barriers in the nitro group).

- Solutions :

Use variable-temperature NMR to probe conformational changes.

Cross-validate with DFT calculations to model electronic environments .

Compare with structurally analogous compounds (e.g., methyl 2-fluoro-4-(6-oxo-1H-pyridin-2-yl)benzoate) to identify substituent-specific trends .

Q. What computational strategies are effective for predicting the reactivity of this compound?

- Methodological Guidance :

- DFT Calculations : Model electron density distributions to predict sites for electrophilic/nucleophilic attack. Focus on the nitro group’s electron-withdrawing effects and fluorine’s inductive influence.

- Molecular Dynamics : Simulate solvent interactions to optimize reaction conditions .

Q. How can researchers design experiments to study the electronic effects of the 2-fluoro and 4-nitro substituents?

- Experimental Design :

Comparative Synthesis : Prepare analogs lacking either substituent (e.g., Ethyl 4-(4-nitrophenyl)benzoate) to isolate electronic contributions.

Kinetic Studies : Measure reaction rates in nucleophilic aromatic substitution to quantify substituent effects.

Spectroscopic Probes : Use IR spectroscopy to track changes in nitro group stretching frequencies under varying conditions .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

- Methodological Guidance :

- Co-Crystallization : Introduce co-formers (e.g., pyridine derivatives) to improve crystal packing.

- Temperature Gradients : Use slow cooling or vapor diffusion methods to enhance crystal quality.

- Refinement Tools : Apply SHELXL’s twin refinement features for handling twinned crystals .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for analogs of this compound?

- Methodological Guidance :

- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay protocols.

- Meta-Analysis : Compare structural features of active/inactive analogs (e.g., thiazole vs. oxazole rings) to identify pharmacophores .

- Dose-Response Curves : Ensure consistent concentration ranges and exposure times .

Tables for Key Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.